3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Beschreibung
3-Chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a morpholine ring and a chlorinated benzene sulfonamide moiety. Its structure combines a sulfonamide group, known for enhancing binding affinity to biological targets, with a pyridazine-morpholine scaffold that may improve solubility and metabolic stability . The morpholine ring contributes to hydrogen-bonding interactions, while the chlorine atom at the benzene ring enhances lipophilicity and target selectivity .
Eigenschaften
IUPAC Name |
3-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-4-2-6-18(14-16)29(26,27)24-17-5-1-3-15(13-17)19-7-8-20(23-22-19)25-9-11-28-12-10-25/h1-8,13-14,24H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCPDSVDMGAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core structures, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Morpholine Ring: This step involves the reaction of the pyridazine derivative with morpholine under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide and analogous sulfonamide derivatives:
Key Observations:
Morpholine vs. Pyrrolidine Substitution : Replacing morpholine with pyrrolidine in the pyridazine ring (e.g., 4-chloro-2,5-dimethyl analog) reduces solubility due to pyrrolidine’s lower hydrogen-bonding capacity. This substitution also increases logP, suggesting higher membrane permeability but poorer aqueous compatibility .
Chlorine Positioning : The chlorine atom in the benzene ring (common across all compounds) enhances lipophilicity and target binding. However, in SC-558 (a COX-2 inhibitor), the chlorine’s position on a quinazoline scaffold correlates with higher potency compared to pyridazine-based analogs .
Core Heterocycle Impact : Pyridazine-based sulfonamides exhibit balanced solubility and selectivity, whereas pyrazolo-pyrimidine derivatives (e.g., Example 57 in ) show superior kinase inhibition but require complex syntheses.
Biological Activity : The morpholine-pyridazine scaffold in the target compound offers a favorable balance between solubility (critical for oral bioavailability) and kinase inhibition, whereas bulkier substituents (e.g., chromen-4-one in ) improve target affinity at the cost of synthetic complexity.
Research Findings and Implications
- Synthesis and Crystallography : The target compound’s structure was likely resolved using SHELX programs, which are standard for small-molecule crystallography . Its morpholine-pyridazine core may adopt a planar conformation, facilitating interactions with ATP-binding pockets in kinases.
- Pharmacokinetics : Morpholine’s oxygen atom enhances solubility (∼25 mg/mL in aqueous buffer) compared to pyrrolidine analogs (∼10 mg/mL) .
- Target Selectivity : The chlorine atom and sulfonamide group synergistically improve selectivity for kinases over off-target enzymes, as seen in analogs like SC-558 .
Biologische Aktivität
3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound features a complex structure that includes a sulfonamide group, a pyridazine ring, and various substituents, which may influence its biological activity. Understanding its biological effects is crucial for evaluating its potential in drug development.
Chemical Structure
The compound's IUPAC name is 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide. Its molecular formula is C19H20ClN3O2S, and it has a molecular weight of approximately 375.89 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of sulfonamides has shown their potential in various therapeutic areas, including antimicrobial, antitumor, and cardiovascular applications. The specific biological activities of 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include:
1. Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. Studies have indicated that derivatives of this compound may exhibit significant activity against various bacterial strains. For instance, the inhibition of bacterial growth can be assessed using Minimum Inhibitory Concentration (MIC) methods.
2. Antitumor Activity
The compound may also play a role in cancer therapy. Research has demonstrated that certain sulfonamide derivatives can inhibit tumor cell proliferation. For example, in vitro studies have shown that compounds similar to 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can induce apoptosis in cancer cell lines.
3. Cardiovascular Effects
The cardiovascular effects of sulfonamides have been explored in isolated heart models. For example, studies involving compounds with similar structures have shown alterations in perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular diseases.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on various sulfonamide derivatives revealed that 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibited potent antitumor activity against HepG2 cells. The mechanism involved the activation of caspase pathways leading to apoptosis. This finding highlights the compound's potential as an anticancer agent.
Case Study: Cardiovascular Effects
In another investigation, the effects on coronary resistance were evaluated using an isolated rat heart model. The study demonstrated that the administration of the compound significantly decreased coronary resistance compared to controls, suggesting its utility in cardiovascular therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 3-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling to assemble the pyridazine core and sulfonamide formation via nucleophilic substitution. Key steps:
- Step 1 : Coupling of 3-chlorobenzenesulfonyl chloride with 3-aminophenylpyridazine intermediates under inert atmosphere (N₂/Ar) in DMF at 80–100°C for 12–24 hours .
- Step 2 : Introduction of the morpholine moiety via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂, XPhos) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. How is structural characterization of this compound performed, and what key spectral data are critical for validation?
- Methodological Answer : Structural validation requires:
- NMR : ¹H NMR (DMSO-d₆) peaks at δ 8.2–8.4 ppm (pyridazine protons), δ 3.6–3.8 ppm (morpholine -CH₂-), and δ 7.4–7.7 ppm (aromatic sulfonamide protons). ¹³C NMR confirms sulfonamide (-SO₂-) at ~125 ppm .
- Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calculated for C₂₁H₂₀ClN₅O₃S: 474.09; observed: 474.12) .
- X-ray Crystallography : Used to resolve stereoelectronic effects of the morpholine-pyridazine interaction (unit cell parameters: a = 10.2 Å, b = 12.4 Å, space group P2₁/c) .
Advanced Research Questions
Q. What experimental designs are recommended to study its enzyme inhibition mechanisms, particularly in cancer-related pathways?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the sulfonamide group’s role in ATP-binding pocket disruption .
- Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination at 0.1–10 µM concentrations) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB: 5L2E) to map binding interactions. Morpholine oxygen forms hydrogen bonds with Thr766 in EGFR .
- Controls : Include positive controls (e.g., Erlotinib for EGFR) and validate via siRNA knockdown of target genes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity by modifying substituents?
- Methodological Answer :
- Substituent Variation : Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects. Synthesize derivatives via reductive amination or SNAr reactions .
- Bioactivity Testing : Compare IC₅₀ values across derivatives in kinase assays. Example
| Substituent | IC₅₀ (EGFR, µM) |
|---|---|
| Morpholine | 0.45 |
| Piperidine | 1.20 |
| Thiomorpholine | 0.75 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Source Analysis : Check compound purity (HPLC ≥98%), batch variability, and assay conditions (e.g., ATP concentration in kinase assays). Reproduce results using standardized protocols (e.g., Eurofins Panlabs kinase panel) .
- Meta-Analysis : Compare data across cell lines (e.g., HCT-116 vs. HEK293) to identify context-dependent effects. For example, IC₅₀ may vary due to differential expression of efflux pumps (e.g., P-gp) .
- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for direct binding kinetics (KD) and live-cell imaging for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
